molecular formula C22H43NaO6S B12689198 Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate CAS No. 85153-72-6

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate

Cat. No.: B12689198
CAS No.: 85153-72-6
M. Wt: 458.6 g/mol
InChI Key: BMOOYYHLFXDSNF-KVVVOXFISA-M
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Description

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is a synthetic organic compound commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and foaming.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate typically involves the reaction of octadec-9-enol with ethylene oxide to form (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.

Mechanism of Action

The mechanism by which Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.

    Sodium lauryl ether sulfate: Contains ethoxy groups like Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate but with a different alkyl chain length and structure.

Properties

CAS No.

85153-72-6

Molecular Formula

C22H43NaO6S

Molecular Weight

458.6 g/mol

IUPAC Name

sodium;2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethyl sulfate

InChI

InChI=1S/C22H44O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-27-21-22-28-29(23,24)25;/h9-10H,2-8,11-22H2,1H3,(H,23,24,25);/q;+1/p-1/b10-9-;

InChI Key

BMOOYYHLFXDSNF-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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